molecular formula C11H22Cl2N2 B1424784 n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride CAS No. 1219964-65-4

n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride

Cat. No.: B1424784
CAS No.: 1219964-65-4
M. Wt: 253.21 g/mol
InChI Key: WCZSHNNPZRLRAX-UHFFFAOYSA-N
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Description

n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride is a chemical compound supplied as a dihydrochloride salt to enhance its stability and solubility in various research applications. It has a molecular formula of C11H22Cl2N2 and a molecular weight of 253.22 g/mol . This compound is cataloged under CAS Number 1219964-65-4 . The structural backbone of this molecule, which includes pyrrolidine and allylamine groups, is commonly investigated in medicinal chemistry and pharmacology for its potential as a synthetic intermediate. Researchers value this specific molecular architecture for its potential to interact with biological systems, though its precise mechanism of action and full profile of applications are subject to ongoing scientific investigation. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-prop-2-enyl-N-(pyrrolidin-2-ylmethyl)prop-2-en-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2.2ClH/c1-3-8-13(9-4-2)10-11-6-5-7-12-11;;/h3-4,11-12H,1-2,5-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZSHNNPZRLRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)CC1CCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include specific temperatures, pressures, and solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Overview

n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride is a synthetic compound characterized by its complex structure, which includes an allyl group, a pyrrolidinylmethyl group, and a propen-1-amine backbone. This compound has garnered attention for its diverse applications across scientific disciplines, particularly in chemistry, biology, and medicine.

Chemistry

This compound serves as a reagent in organic synthesis, facilitating the creation of complex molecules. Its unique structure allows for specific reactions such as:

  • Oxidation : Utilizing agents like potassium permanganate.
  • Reduction : Employing reducing agents such as lithium aluminum hydride.
  • Substitution : Involving the replacement of functional groups with halogens or nucleophiles.

Biology

In biological research, this compound is investigated for its interactions with enzymes and receptors, potentially influencing various biological pathways. Key areas of study include:

  • Neuroprotective Effects : Research indicates that the compound may modulate neurotransmitter levels and reduce neuronal death in neurodegenerative disease models.
    StudyFocusFindings
    Study 1Neuroprotective EffectsReduced neuronal death in vitro models exposed to neurotoxic agents.
  • Antimicrobial Activity : Preliminary studies suggest significant antibacterial properties against pathogens like Staphylococcus aureus.
    StudyFocusFindings
    Study 2Antimicrobial ActivitySignificant inhibition of bacterial growth in culture assays against Staphylococcus aureus.

Medicine

The therapeutic potential of this compound is being explored in various medical applications:

  • Cardiovascular Studies : Investigations have shown promise in regulating blood pressure and improving heart function in animal models.
    StudyFocusFindings
    Study 3Cardiovascular ImpactDecreased heart rate variability in hypertensive rat models treated with the compound.

Mechanism of Action

The mechanism of action of n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the concentration and context of its use. The compound may bind to receptors or enzymes, altering their activity and leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Physicochemical Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Water Solubility Key Features Reference
Allyl Amine (2-Propen-1-Amine) 107-11-9 C₃H₇N 57.09 Miscible High volatility, precursor
N-Allyl-N-[2-(3-piperidinyl)ethyl]-...* 1219960-85-6 C₁₃H₂₄N₂·2HCl ~280 (estimated) High Piperidine ring, dihydrochloride
N-(2-Pyridin-2-ylethyl)propan-1-amine diHCl 51794-21-9 C₁₀H₁₈Cl₂N₂ 237.17 High Pyridinyl group
3-(3-Fluorophenyl)-... diHCl (Compound 19) Not provided C₂₁H₂₅Cl₂FN₆ 459.37 Moderate Imidazolylpyrimidine scaffold

*Estimated data for the target compound (n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride) are inferred from analogs.

Biological Activity

n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride is a synthetic compound with potential applications in various fields, including organic synthesis, biology, and medicine. Its unique chemical structure includes an allyl group, a pyrrolidinylmethyl group, and a propen-1-amine backbone, which contribute to its biological activity. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential therapeutic applications.

Structure

The compound's molecular formula is C11H22Cl2N2C_{11}H_{22}Cl_2N_2, with a molecular weight of approximately 249.22 g/mol. The presence of two hydrochloride groups enhances its solubility and reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of intermediate compounds through specific reaction conditions.
  • Use of catalysts and solvents to optimize yield and purity.
  • Final purification to obtain the dihydrochloride salt form.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator in several biochemical pathways, influencing cellular processes such as:

  • Neurotransmission : Potential effects on neurotransmitter release and receptor activation.
  • Cardiovascular function : Possible modulation of vascular tone and heart rate.
  • Cell signaling : Interaction with signaling pathways that regulate cell growth and differentiation.

Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

  • Neurological Effects : Research indicates that the compound may exhibit neuroprotective properties by modulating neurotransmitter levels, particularly in models of neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against certain pathogens, making it a candidate for further exploration in antimicrobial therapy .
  • Cardiovascular Studies : Investigations into the cardiovascular effects have shown promise in regulating blood pressure and improving heart function in animal models.

Case Studies

StudyFocusFindings
Study 1Neuroprotective EffectsDemonstrated reduced neuronal death in vitro models exposed to neurotoxic agents.
Study 2Antimicrobial ActivityShowed significant inhibition of bacterial growth in culture assays against Staphylococcus aureus.
Study 3Cardiovascular ImpactReported decreased heart rate variability in hypertensive rat models treated with the compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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